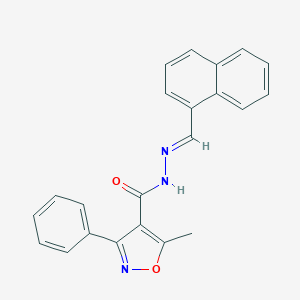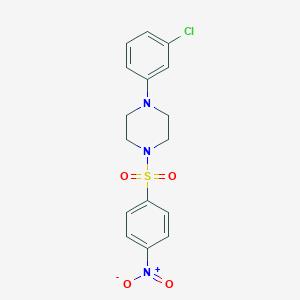![molecular formula C19H19N3O4 B447072 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 372508-69-5](/img/structure/B447072.png)
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazepine core fused with a furan ring, which is further substituted with a nitro group
Vorbereitungsmethoden
The synthesis of 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the benzodiazepine core and the introduction of the nitrofuran moiety. One common synthetic route starts with the preparation of the benzodiazepine core through a cyclization reaction involving an appropriate diamine and a diketone. The nitrofuran moiety is then introduced via nitration of a furan derivative, followed by coupling with the benzodiazepine core under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium or platinum catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include amino derivatives, substituted furans, and various benzodiazepine analogs .
Wissenschaftliche Forschungsanwendungen
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitrofuran moiety may contribute to the compound’s antimicrobial activity by interfering with bacterial enzyme systems involved in glucose and pyruvate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepine derivatives and nitrofuran-containing compounds. For example:
Nitrofurazone: A nitrofuran derivative used as a topical antibacterial agent.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
The uniqueness of this compound lies in its combination of a benzodiazepine core with a nitrofuran moiety, which may confer both neurological and antimicrobial properties .
Eigenschaften
CAS-Nummer |
372508-69-5 |
|---|---|
Molekularformel |
C19H19N3O4 |
Molekulargewicht |
353.4g/mol |
IUPAC-Name |
9,9-dimethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C19H19N3O4/c1-19(2)9-13-17(14(23)10-19)18(15-7-8-16(26-15)22(24)25)21-12-6-4-3-5-11(12)20-13/h3-8,18,20-21H,9-10H2,1-2H3 |
InChI-Schlüssel |
FAGDDYKDMJWQIE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


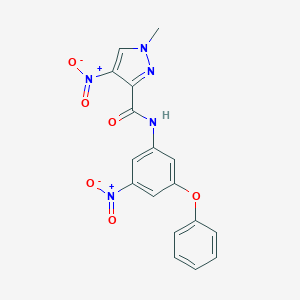
![[2-methoxy-4-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B446994.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(4-morpholinyl)propyl]imino}methyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446998.png)
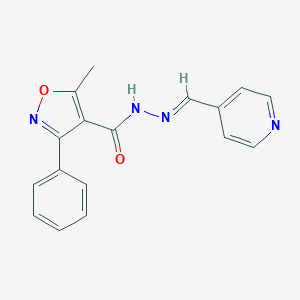
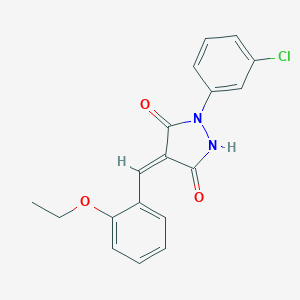
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propenylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B447003.png)
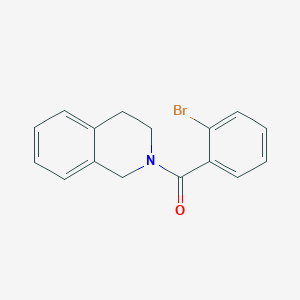
![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B447006.png)
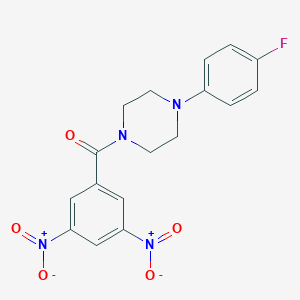
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B447009.png)
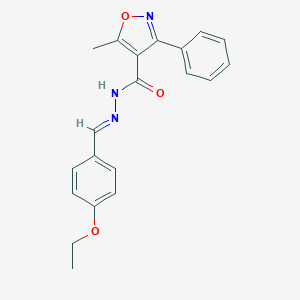
![2-(benzyloxy)-N'-[2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B447013.png)
